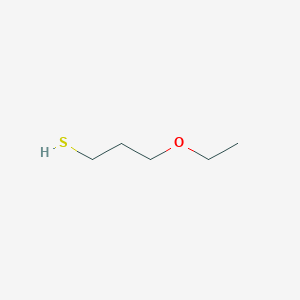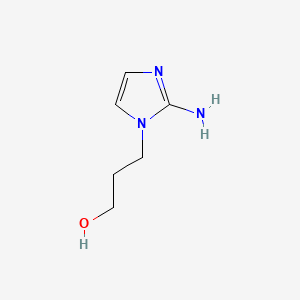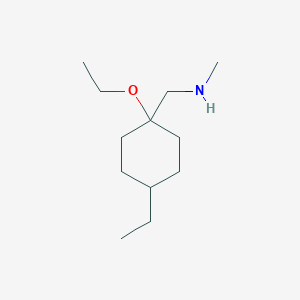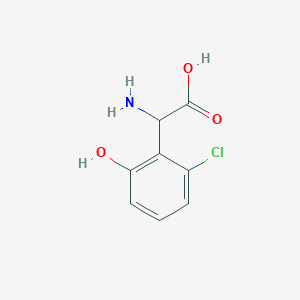
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to ensure the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-chloro-6-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-2-(2-chloro-6-hydroxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-hydroxy-6-hydroxyphenyl)acetic acid.
Applications De Recherche Scientifique
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may bind to metabotropic glutamate receptors, leading to a cascade of cellular events that affect neuronal activity, gene expression, and synaptic plasticity. The compound’s effects are mediated through G protein-coupled signaling pathways, ultimately influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(2-chlorophenyl)acetic acid: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in a different position, leading to different chemical properties and biological activities.
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzo-triazole-4-carboxylic acid: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups on the phenyl ring allows for diverse chemical transformations and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-amino-2-(2-chloro-6-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-4-2-1-3-5(11)6(4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
Clé InChI |
IZVHHVHKJVWBCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





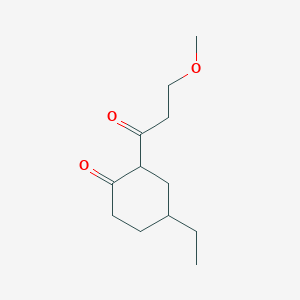
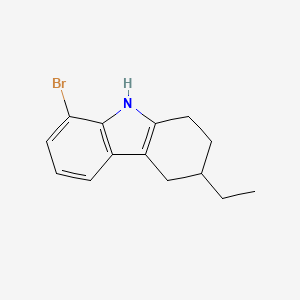
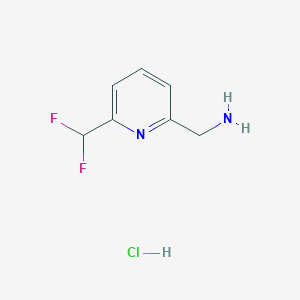
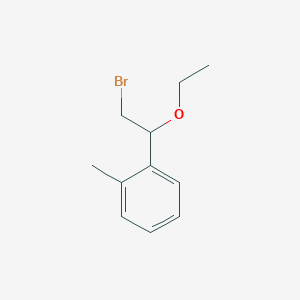
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
